molecular formula C8H7IO3 B2598346 2-Hydroxy-5-iodo-3-methylbenzoic acid CAS No. 6174-78-3

2-Hydroxy-5-iodo-3-methylbenzoic acid

Cat. No.: B2598346
CAS No.: 6174-78-3
M. Wt: 278.045
InChI Key: AEFXZXQKQYDHJH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-3-methylbenzoic acid is an organic compound with the molecular formula C8H7IO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyl group at the second position, an iodine atom at the fifth position, and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-iodo-3-methylbenzoic acid can be achieved through several methods. One common approach involves the iodination of 2-Hydroxy-3-methylbenzoic acid. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-iodo-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-Iodo-3-methylbenzoic acid.

    Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 2-Hydroxy-3-methylbenzoic acid.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-iodo-3-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-3-methylbenzoic acid involves its ability to interact with various molecular targets through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to changes in biological pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-iodo-3-methylbenzoic acid is unique due to the presence of both a hydroxyl group and an iodine atom on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-hydroxy-5-iodo-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFXZXQKQYDHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

14.9 mL (24.1 mmol) sodium hypochlorite solution (10 percent by weight in water) is added dropwise to a solution of 4.0 g (24.1 mmol) methyl 2-hydroxy-3-methyl-benzoate, 3.6 g (24.1 mmol) NaI, 0.96 g (24.1 mmol) NaOH in 100 mL MeOH at −5° C. over 40 min. The reaction is stirred for 30 min at −5° C. and 5 days at RT. The solvent is eliminated i.vac. and the residue is taken up in 80 mL water and 50 mL DCM. After the organic phase has been saturated with NaCl it is extracted twice with DCM. The combined organic extracts are filtered and the solvent is eliminated i.vac. The product is further reacted without any more purification.
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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